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molecular formula C14H16FN3O2 B8296032 4-Fluoro-1H-indazol-3-yl 4-methylpiperidine-1-carboxylate

4-Fluoro-1H-indazol-3-yl 4-methylpiperidine-1-carboxylate

Cat. No. B8296032
M. Wt: 277.29 g/mol
InChI Key: YIPGCJVNNBDSJF-UHFFFAOYSA-N
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Patent
US07528155B2

Procedure details

100 mg (0.66 mmol) of 4-fluoro-1H-indazol-3-ol and 116.8 mg (0.72 mmol) of 4-methylpiperidine-1-carbonyl chloride (Example 2) in 10 ml of pyridine were heated under reflux for 4 h and left to stand overnight. Addition of 24 mg of 4-methyl-piperidine-1-carbonyl chloride was followed by heating under reflux for a further 2 h while the pyridine was distilled off in vacuo, and the residue was dissolved in water and extracted with ethyl acetate. The organic phase was concentrated and purified by preparative HPLC (PR18, acetonitrile/water 0.1% TFA). Yield: 56 mg (31%), M+H+: 278.1.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
116.8 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
24 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4]([OH:11])=[N:5][NH:6]2.[CH3:12][CH:13]1[CH2:18][CH2:17][N:16]([C:19](Cl)=[O:20])[CH2:15][CH2:14]1>N1C=CC=CC=1>[CH3:12][CH:13]1[CH2:18][CH2:17][N:16]([C:19]([O:11][C:4]2[C:3]3[C:7](=[CH:8][CH:9]=[CH:10][C:2]=3[F:1])[NH:6][N:5]=2)=[O:20])[CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
FC1=C2C(=NNC2=CC=C1)O
Name
Quantity
116.8 mg
Type
reactant
Smiles
CC1CCN(CC1)C(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
24 mg
Type
reactant
Smiles
CC1CCN(CC1)C(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 h
Duration
4 h
WAIT
Type
WAIT
Details
left
TEMPERATURE
Type
TEMPERATURE
Details
by heating
DISTILLATION
Type
DISTILLATION
Details
was distilled off in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated
CUSTOM
Type
CUSTOM
Details
purified by preparative HPLC (PR18, acetonitrile/water 0.1% TFA)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC1CCN(CC1)C(=O)OC1=NNC2=CC=CC(=C12)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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